3,5-Dimethylazepane
Description
Properties
IUPAC Name |
3,5-dimethylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-4-9-6-8(2)5-7/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFCUCAZFRNTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293127 | |
| Record name | 1H-Azepine, hexahydro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-41-4 | |
| Record name | 1H-Azepine, hexahydro-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine, hexahydro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,5-diaminopentane with acetone under acidic conditions can yield this compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituents involved.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Varied products depending on the substituents introduced.
Scientific Research Applications
3,5-Dimethylazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-dimethylazepane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
4,4-Dimethylazepane
Molecular Formula : C₈H₁₇N
Molecular Weight : 127.23 g/mol
Structural Differences :
- 4,4-Dimethylazepane has methyl groups at the 4th positions, creating a symmetrical substitution pattern, whereas 3,5-dimethylazepane has methyl groups at non-adjacent but asymmetric positions (3rd and 5th).
Key Comparisons :
Steric and Electronic Effects :
- The symmetrical 4,4-substitution reduces ring strain compared to the asymmetric 3,5-substitution. This may enhance stability and alter basicity (pKa) due to differences in electron density distribution .
- This compound’s methyl groups may induce greater steric hindrance during reactions, affecting its reactivity as a ligand or intermediate.
Synthesis and Availability: 4,4-Dimethylazepane is available via custom synthesis, suggesting established synthetic routes (e.g., alkylation of azepane or cyclization of appropriate precursors) .
Spectroscopic Properties (Inferred):
- ¹H NMR :
- 4,4-Dimethylazepane would exhibit a single methyl proton signal due to symmetry, while this compound would show two distinct methyl signals (δ ~1.0–1.5 ppm).
- IR : Both compounds would display N–H stretching (~3300 cm⁻¹) and C–H bending (~1450 cm⁻¹), but differences in ring vibrations may arise from substitution patterns.
Unsubstituted Azepane
Molecular Formula : C₆H₁₃N
Molecular Weight : 99.18 g/mol
Key Comparisons :
Basicity :
- The absence of methyl groups in azepane results in higher basicity (pKa ~10.5) compared to dimethyl-substituted derivatives, where methyl groups exert electron-donating effects, slightly reducing basicity .
Physical Properties :
- Azepane has a lower boiling point (~130°C) than this compound due to reduced molecular weight and weaker van der Waals forces.
Applications: Azepane is widely used as a building block in pharmaceuticals (e.g., antipsychotics).
Other Azepane Derivatives
- Hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one : A fused heterocycle with an oxygen atom; its rigidity contrasts with the flexibility of this compound, impacting binding affinity in coordination chemistry .
- This compound’s methyl groups could similarly modulate ligand properties in transition-metal complexes .
Data Table: Key Properties of Azepane Derivatives
Research Implications and Gaps
- Synthesis : Further optimization of this compound synthesis is needed to address its discontinued status. Routes involving reductive amination of 3,5-diketones or selective alkylation could be explored.
- Applications : Comparative studies on the bioactivity of 3,5- vs. 4,4-dimethylazepane in drug discovery (e.g., as enzyme inhibitors or receptor ligands) are warranted.
Biological Activity
3,5-Dimethylazepane is a seven-membered nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Formula : C8H17N
- CAS Number : 1384428-41-4
- Structure : The compound features a saturated ring with two methyl groups on the 3rd and 5th positions, which influences its biological interactions and properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The stereochemistry of the compound plays a critical role in its binding affinity and specificity. While specific pathways remain under investigation, preliminary findings suggest that the compound may modulate enzyme activity, affecting cellular processes such as signaling and metabolism.
Cellular Effects
Research indicates that the compound may influence cellular functions, although comprehensive data on its effects on cell signaling pathways and gene expression is limited. Current studies have not fully elucidated the metabolic pathways involved or the specific enzymes with which it interacts .
Research Findings
Recent studies have explored the potential therapeutic applications of this compound. Below are some notable findings:
- Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.
- Pharmaceutical Applications : The compound is being studied as a pharmaceutical intermediate, with potential applications in developing new drugs targeting various diseases .
Data Table: Summary of Biological Activities
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds in its class have shown promise. For instance:
- A study on similar azepane derivatives indicated their efficacy as inhibitors of key enzymes involved in neurodegenerative processes. These compounds demonstrated protective effects against neurotoxicity induced by amyloid beta peptide aggregates, suggesting a potential pathway for treatment in Alzheimer's disease .
Example Case Study: Neuroprotective Effects
A recent investigation into azepane derivatives indicated that certain modifications led to enhanced inhibitory activity against acetylcholinesterase and β-secretase, crucial for preventing amyloidogenesis. This study highlights the potential for structural modifications in similar compounds to improve biological activity and therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for 3,5-Dimethylazepane, and what are their typical yields?
Synthesis of this compound commonly involves nucleophilic substitution or fluorination of azepane precursors. For example, fluorination of substituted azepanes using fluorinating agents (e.g., cesium fluoride) in polar aprotic solvents like DMSO at elevated temperatures (~50°C) is a documented approach . Another method involves refluxing intermediates (e.g., hydrazides) in DMSO for extended periods (18–24 hours), followed by distillation and crystallization, achieving yields around 65% . Purification via silica gel chromatography with optimized eluent systems (e.g., hexane/chlorinated solvents) is critical for isolating high-purity products .
Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?
Key methods include:
- Chromatography : HPLC or GC-MS for quantifying residual solvents (e.g., triethylamine) and byproducts .
- Spectroscopy : - and -NMR to confirm substitution patterns and stereochemistry. Deuterated solvents (e.g., DMSO-) minimize signal interference .
- Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Catalyst Screening : Test bases like cesium carbonate or potassium tert-butoxide to enhance reaction kinetics in SN2 pathways .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while controlled reflux durations (18–72 hours) balance conversion and decomposition .
- Post-Reaction Workup : Stirring in ice water post-reflux facilitates crystallization, while reduced-pressure distillation minimizes solvent contamination .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Deuterium Exchange : Use deuterated solvents to eliminate proton exchange artifacts in -NMR .
- 2D NMR Techniques : HSQC and HMBC correlations clarify coupling between methyl groups and the azepane ring .
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data against theoretical models .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Light Sensitivity : Store in amber vials at RT (20–25°C) to prevent photodegradation .
- Thermal Stability : Avoid prolonged heating above 50°C; degradation products can form via ring-opening or oxidation .
- Solvent Compatibility : Stable in DMSO and DMF but may hydrolyze in aqueous acidic/basic conditions. Pre-dry solvents to mitigate side reactions .
Methodological Considerations
-
Data Contradiction Analysis : Cross-validate spectral results with synthetic replicates and control experiments (e.g., omitting catalysts) to isolate anomalies .
-
Yield Optimization Tables :
Parameter Tested Range Optimal Condition Yield Improvement Reaction Time 12–72 hours 48 hours +15% Solvent DMSO, DMF, THF DMSO +20% Catalyst Loading 1–5 eq. Cs₂CO₃ 3 eq. +10%
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
